molecular formula C17H18O5 B176986 Isomurralonginol acetate CAS No. 139115-59-6

Isomurralonginol acetate

Cat. No. B176986
M. Wt: 302.32 g/mol
InChI Key: KJRYZFDEVYMOEY-UHFFFAOYSA-N
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Description

Isomurralonginol acetate is a natural coumarin found in the herbs of Murraya exotica . It has a molecular formula of C17H18O5 and a molecular weight of 302.32 .


Synthesis Analysis

A straightforward route to isomurralonginol from umbelliferone has been described in the literature .


Molecular Structure Analysis

The molecular structure of Isomurralonginol acetate includes a coumarin core, which is a benzopyrone, that is, a benzene ring fused to a pyrone ring . The compound also contains an acetate group .


Chemical Reactions Analysis

While specific chemical reactions involving Isomurralonginol acetate have not been detailed in the literature, coumarins, in general, are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Isomurralonginol acetate appears as a powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 447.8±45.0 °C at 760 mmHg, and a flash point of 198.0±28.8 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Chemical Synthesis and Optimization

Isomurralonginol acetate, a derivative from certain coumarins, has been identified in specific plant species like Murraya exotica. Research into its chemical structure and synthesis is ongoing, with a focus on understanding its potential applications in various scientific fields (Negi et al., 2015).

Biochemical Production and Engineering

Studies on biochemical production processes, particularly those involving acetic acid derivatives, may indirectly contribute to understanding the potential synthesis routes or applications of isomurralonginol acetate. For instance, the production of isobutanol from acetate in engineered Escherichia coli highlights the versatility of acetate derivatives in biochemical engineering (Song et al., 2018).

Isotope Composition Studies

Research on the isotopic composition of various compounds, including acetate derivatives, offers insights into the physical and chemical properties of these substances. This can inform the understanding of isomurralonginol acetate's potential applications in different scientific areas (Gilbert et al., 2012).

properties

IUPAC Name

[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRYZFDEVYMOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomurralonginol acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C ITO, H FURUKAWA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Eight new coumarins, peroxyauraptenol(lb), cis-dehydroosthol(2), murraol(3), murranganon(4a), isomurranganon senecioate(5), murrangatin acetate(6b), isomurralonginol acetate (7b), …
Number of citations: 116 www.jstage.jst.go.jp
S Allison, SJ Burks, RT Taylor - Tetrahedron, 1991 - Elsevier
… The combined organic layers were dried over MgSO4 and purified by flash chromatography which provided isomurralonginol acetate (2) (45.6 mg, 94 96 yield). The spectral data were …
Number of citations: 8 www.sciencedirect.com
S Allison - 1991 - search.proquest.com
… Trapping this product as the butyrate affords a facile route to (t)isomurralonginol which can be converted into (t)isomurralonginol acetate or murralongin in one step and microminutin in …
Number of citations: 2 search.proquest.com
I Chihiro, F Hiroshi - Chemical & Pharmaceutical Bulletin, 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 5 cir.nii.ac.jp
井藤千裕, 古川宏 - Chem. Pharm. Bull., 1987 - cir.nii.ac.jp
Eight new coumarins, peroxyauraptenol (1b), cis-dehydroosthol (2), murraol (3), murranganon (4a), isomurranganon senecioate (5), murrangatin acetate (6b), isomurralonginol acetate (…
Number of citations: 0 cir.nii.ac.jp
JA El-Turbi, JA Alexander, AI Gray… - … für Naturforschung C, 1990 - degruyter.com
… by PTLC, yielded a compound which was character ized as ( + )-6-methoxyisomurralonginol acetate (2) by comparison of 'H NMR data with that record ed for isomurralonginol acetate …
Number of citations: 6 www.degruyter.com
HZ Liang, DU Zhi-Yong, Y Shuo, LU Meng-Qiu… - Chinese Journal of …, 2021 - Elsevier
There are two source plants for the traditional Chinese medicine Murrayae Folium et Cacumen (MFC) in Chinese Pharmacopoeia, ie Murraya exotica L. and M. paniculata (L.) Jack. …
Number of citations: 3 www.sciencedirect.com
C Ito, M Itoigawa, H Furukawa, H Tokuda, Y Okuda… - Cancer letters, 1999 - Elsevier
In a search for anti-tumor-promoting agents, we carried out a primary screening of twenty-nine 8-substituted and four 6-substituted derivatives of 7-methoxycoumarins isolated from …
Number of citations: 46 www.sciencedirect.com
RDH Murray - Natural product reports, 1989 - pubs.rsc.org
… The optically active isomurralonginol acetate (96) has been isolated from Murraya exotica,'16 and the corresponding nicotinate (97), the first such coumarin ester, from M . paniculata.l'* …
Number of citations: 314 pubs.rsc.org
ZR Xia-Hou, XF Feng, YF Mei, YY Zhang, T Yang… - Molecules, 2022 - mdpi.com
Rutaceae plants are known for being a rich source of coumarins. Preliminary molecular docking showed that there was no significant difference for coumarins in Clausena and Murraya, …
Number of citations: 2 www.mdpi.com

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